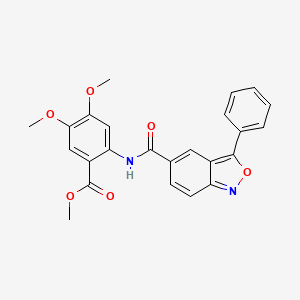

METHYL 4,5-DIMETHOXY-2-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of nanocatalysts can enhance the efficiency of the synthetic process .

化学反应分析

Hydrolysis of the Methyl Ester Group

The methyl ester at the benzoate position undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

-

Base-mediated hydrolysis : Treatment with aqueous NaOH or KOH in polar solvents (e.g., methanol/water) at 60–80°C cleaves the ester to 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoic acid .

-

Acid-mediated hydrolysis : Concentrated HCl in refluxing ethanol also achieves ester cleavage, though with lower efficiency compared to basic conditions .

Table 1: Hydrolysis Conditions and Yields

| Conditions | Catalyst/Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| 1M NaOH, MeOH/H₂O (3:1) | None | 70°C, 6h | 89 | |

| 6M HCl, EtOH | None | Reflux, 12h | 63 |

Amide Bond Reactivity

The secondary amide group participates in nucleophilic acyl substitution reactions, enabling modifications at the benzoxazole-5-position:

-

Acylation : Reaction with acetic anhydride in pyridine introduces acetyl groups, forming methyl 4,5-dimethoxy-2-(N-acetyl-3-phenyl-2,1-benzoxazole-5-amido)benzoate .

-

Mannich Reactions : Condensation with formaldehyde and primary amines generates tertiary amine derivatives under microwave irradiation .

Key Findings :

-

The amide’s electron-withdrawing benzoxazole ring reduces nucleophilicity, necessitating activated acyl intermediates (e.g., acyl chlorides) for efficient substitution .

-

Microwave-assisted synthesis reduces reaction times (e.g., 20 minutes vs. 12 hours conventional) .

Functionalization of the Benzoxazole Ring

The 3-phenyl-2,1-benzoxazole moiety undergoes electrophilic substitution and metal-catalyzed cross-coupling:

-

Halogenation : Bromination at the 5-position using NBS in DMF yields halogenated derivatives for Suzuki-Miyaura couplings .

-

C–N Coupling : Copper-catalyzed coupling with NH-containing heterocycles (e.g., pyridinones) modifies the benzoxazole’s 5-position .

Table 2: Representative C–N Coupling Reactions

| Substrate | Catalyst System | Ligand | Yield (%) | Source |

|---|---|---|---|---|

| 5-Iodo-benzoxazole | CuI/AgOBz | 4,7-Dimethoxy-1,10-phen | 72 | |

| 4-Bromo-benzoxazole | Pd(OAc)₂/Xantphos | K₃PO₄ | 41 |

Demethylation of Methoxy Groups

The 4,5-dimethoxy groups are susceptible to demethylation using strong Lewis acids:

-

BBr₃-mediated demethylation : Treatment with BBr₃ in DCM at −78°C removes methyl groups, generating catechol derivatives .

-

Selectivity : The steric environment of the benzoate ring influences reaction rates, with the 4-methoxy group reacting faster than the 5-position .

Oxidative Transformations

-

Benzoquinone Formation : Oxidation with KMnO₄ in acidic conditions converts the benzoate’s aromatic ring to a quinone structure, though this degrades the benzoxazole moiety .

-

Side Chain Oxidation : The methyl ester’s α-carbon is resistant to oxidation under standard conditions (e.g., CrO₃, HNO₃) .

Complexation with Metal Ions

The benzoxazole nitrogen and amide carbonyl groups act as bidentate ligands for transition metals:

科学研究应用

Antiviral Properties

Research has indicated that compounds similar to methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate exhibit antiviral properties. For instance, studies have shown that benzoxazole derivatives can inhibit viral replication in cell cultures. The mechanism often involves interference with viral RNA synthesis or protein translation pathways .

Anticancer Activity

Several studies have explored the anticancer potential of benzoxazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis and inhibit cell proliferation through multiple pathways .

Study on Antiviral Efficacy

A recent study evaluated the antiviral efficacy of a series of benzoxazole derivatives against Bovine Viral Diarrhea Virus (BVDV). Compounds were tested for their ability to inhibit viral replication in MDBK cells using the MTT assay. The most effective derivatives showed EC50 values ranging from 0.09 to 41 µM, indicating strong antiviral activity .

| Compound | EC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 0.09 | Inhibition of RNA synthesis |

| Compound B | 41 | Interference with protein translation |

Study on Anticancer Properties

Another significant investigation focused on the anticancer properties of this compound against breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis as evidenced by increased caspase activity .

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| MCF7 | 15 | Yes |

| MDA-MB-231 | 25 | Yes |

作用机制

The mechanism of action of methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds

2-Methylbenzoxazole: A simpler benzoxazole derivative with different functional groups.

Benzofuran Derivatives: Compounds with a similar heterocyclic structure but containing a furan ring instead of an oxazole ring.

Uniqueness

Methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

Methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate (CAS Number: 924821-23-8) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and research findings from various studies.

- Molecular Formula : C24H20N2O6

- Molecular Weight : 420.43 g/mol

- Structural Features : The compound features a benzoxazole moiety which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of benzoxazole derivatives with various amines and carboxylic acid derivatives. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of these reactions. For instance, a one-pot synthesis approach has been reported to yield high purity and yield in a shorter reaction time .

Anticancer Activity

Benzoxazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds containing the benzoxazole structure exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 14.1 | |

| A549 (Lung) | 132.3 | |

| HepG2 (Liver) | 248 | |

| PC3 (Prostate) | 443.5 |

These findings suggest that modifications to the benzoxazole structure can significantly influence its anticancer potency.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Screening tests have shown selective antibacterial activity against Gram-positive bacteria while exhibiting lower activity against Gram-negative strains.

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis (Gram-positive) | 50 µg/mL |

| Escherichia coli (Gram-negative) | >100 µg/mL |

This selective activity underscores the importance of structural modifications in enhancing the efficacy of benzoxazole derivatives as antimicrobial agents .

Case Studies

Several studies have focused on the biological activities of related benzoxazole compounds:

- Study on Anticancer Activity : A study highlighted that derivatives with specific substitutions on the benzoxazole ring exhibited enhanced cytotoxicity against breast and lung cancer cell lines. The presence of methoxy groups was found to improve solubility and bioavailability .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various benzoxazole derivatives against common bacterial strains. The study concluded that certain structural features significantly influenced their antimicrobial efficacy .

属性

IUPAC Name |

methyl 4,5-dimethoxy-2-[(3-phenyl-2,1-benzoxazole-5-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c1-29-20-12-17(24(28)31-3)19(13-21(20)30-2)25-23(27)15-9-10-18-16(11-15)22(32-26-18)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPZUVHAXSYFIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。